molecular formula C15H16ClN3O3S B2903099 Ethyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-49-4

Ethyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2903099
CAS No.: 946314-49-4
M. Wt: 353.82
InChI Key: JAAJTENQVUVEHO-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic thiazole derivative characterized by a carbamate group at the thiazol-2-yl position and a 5-chloro-2-methylphenyl-substituted acetamide side chain.

Properties

IUPAC Name

ethyl N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-3-22-15(21)19-14-17-11(8-23-14)7-13(20)18-12-6-10(16)5-4-9(12)2/h4-6,8H,3,7H2,1-2H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAJTENQVUVEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Effective against certain strains of bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant in clinical settings due to their antibiotic resistance profiles .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity observed in vitro:

Microorganism Minimum Inhibitory Concentration (MIC)
Acinetobacter baumannii8 µg/mL
Pseudomonas aeruginosa16 µg/mL
Staphylococcus aureus32 µg/mL

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against multidrug-resistant bacterial strains. The researchers noted that the compound's thiazole ring contributes significantly to its antibacterial activity through disruption of bacterial cell wall synthesis .
  • Anticancer Research : A recent investigation into the anticancer properties revealed that this compound induces apoptosis in cancer cells via caspase activation pathways. The findings suggest that the compound could serve as a lead for developing new anticancer therapies .
  • Structure-Activity Relationship Studies : Research focusing on the structure-activity relationship (SAR) of similar compounds indicates that modifications to the thiazole and phenyl groups can enhance biological activity, providing insights for future drug design efforts .

Comparison with Similar Compounds

Core Thiazole Scaffold and Substituent Variations

The compound shares its thiazole core with several analogs but differs in substituent positioning and functional groups:

Compound Name / ID Key Structural Features Pharmacological Activity (IC50, if available) Reference
Target Compound Thiazol-2-yl carbamate, 5-chloro-2-methylphenylacetamide Not reported
Compound 7b () Thiadiazole derivative with 4-methyl-2-phenylthiazole moiety IC50 = 1.61 ± 1.92 μg/mL (HepG-2)
Compound 11 () Thiazole fused with hydrazonoyl chloride IC50 = 1.98 ± 1.22 μg/mL (HepG-2)
CAS 175437-68-0 () Ethyl 2-oxoacetate, 4-(2-chloroethyl)phenyl substituent Not reported
Thiazol-5-ylmethyl carbamates () Complex carbamates with hydroxy, phenyl, and hydroperoxy groups Not reported (likely protease inhibitors)

Key Observations :

  • Positional Isomerism : The target compound’s carbamate at the thiazol-2-yl position contrasts with ’s thiazol-5-ylmethyl analogs, which may alter target binding or metabolic stability .

Comparison with and :

  • utilizes hydrazonoyl chlorides and α-halo ketones (e.g., phenacyl bromide) to construct thiazole derivatives, with triethylamine as a catalyst .
  • employs potassium carbonate in DMF for cyclocondensation, a method adaptable to the target compound’s synthesis .

Pharmacological Activity and Structure-Activity Relationships (SAR)

Anticancer Potential

  • Analogs : Compounds 7b and 11 exhibit potent activity against HepG-2 cells (IC50 < 2 μg/mL), attributed to electron-withdrawing groups (e.g., chloro, phenyl) enhancing DNA intercalation or kinase inhibition .
  • Target Compound : The 5-chloro-2-methylphenyl group may similarly improve cytotoxicity, though the carbamate moiety could reduce reactivity compared to acetamide or hydrazone derivatives.

Metabolic Stability

  • The ethyl carbamate group in the target compound may confer greater hydrolytic stability than ’s hydroperoxy-containing analogs, which are prone to oxidative degradation .

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